molecular formula C15H17NO2 B13614713 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester

4-Amino-4-naphthalen-2-ylbutyric acid methyl ester

Cat. No.: B13614713
M. Wt: 243.30 g/mol
InChI Key: HDPBCLBAHCJTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-naphthalen-2-ylbutyric acid methyl ester is a chemical compound with the molecular formula C15H17NO2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes both an amino group and a naphthalene ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester typically involves the reaction of 4-naphthalen-2-ylbutyric acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-naphthalen-2-ylbutyric acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-4-naphthalen-2-ylbutyric acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The naphthalene ring can participate in π-π interactions, influencing the binding affinity of the compound to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-naphthalen-2-ylbutyric acid methyl ester is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are required .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 4-amino-4-naphthalen-2-ylbutanoate

InChI

InChI=1S/C15H17NO2/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3

InChI Key

HDPBCLBAHCJTSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

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